molecular formula C11H16F3N5O3S2 B1431008 N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate CAS No. 1351635-26-1

N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate

Cat. No.: B1431008
CAS No.: 1351635-26-1
M. Wt: 387.4 g/mol
InChI Key: OEIAKALYDUYJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a piperazinyl group and at position 2 with a thioacetamide side chain. The trifluoroacetate counterion enhances solubility and crystallinity, which is critical for pharmaceutical applications. The compound’s structure combines a heterocyclic thiadiazole ring (known for metabolic stability) with a piperazine moiety (improving aqueous solubility and bioavailability) .

Properties

IUPAC Name

N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5OS2.C2HF3O2/c1-10-7(15)6-16-9-13-12-8(17-9)14-4-2-11-3-5-14;3-2(4,5)1(6)7/h11H,2-6H2,1H3,(H,10,15);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIAKALYDUYJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate is a synthetic compound featuring a thiadiazole and piperazine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

Property Details
Molecular Formula C11H16F3N5O3S
Molecular Weight 387.4 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)N(C)S(=N)C1=NN=C(S1)N2CCNCC2

Synthesis

The synthesis of this compound typically involves the reaction of 5-piperazinyl-thiadiazole with acetamide derivatives in the presence of trifluoroacetic acid. The process may include various reaction conditions such as refluxing in solvents like dichloromethane or ethanol to enhance yield and purity.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. A study evaluating various 1,3,4-thiadiazole derivatives showed that compounds similar to this compound demonstrated potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves apoptosis induction through caspase activation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound Cell Line IC50 (µg/mL) Mechanism
Compound AMCF70.28G2/M phase arrest
Compound BHepG29.6Caspase 9 activation
N-methyl...MCF7X.XApoptosis induction

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression. The thiadiazole ring enhances lipid solubility and facilitates membrane permeability, allowing for effective cellular uptake. Upon entering the cell, the compound can inhibit key metabolic pathways leading to cell cycle arrest and apoptosis.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 0.28 µg/mL against MCF7 cells, indicating strong anticancer potential.
  • HepG2 Cell Line Analysis : Another derivative showed significant cytotoxicity with an IC50 value of 9.6 µg/mL and was found to induce apoptosis through caspase activation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s closest analogs are 1,3,4-thiadiazole derivatives with substitutions at positions 2 and 3. Key comparisons are summarized below:

Compound Name/ID Substituents (Position 5) Thioacetamide Side Chain Melting Point (°C) Yield (%)
Target Compound Piperazin-1-yl N-methyl Not reported Not reported
5e () 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy) 132–134 74
5f () Methylthio 2-(2-isopropyl-5-methylphenoxy) 158–160 79
5h () Benzylthio 2-(2-isopropyl-5-methylphenoxy) 133–135 88
5j () 4-Chlorobenzylthio 2-(2-isopropyl-5-methylphenoxy) 138–140 82
Compound 9 () 4-Sulfamoylphenyl N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl) Not reported 81

Key Observations:

  • Piperazine vs. Aromatic Substituents: The target compound’s piperazine group likely improves aqueous solubility compared to hydrophobic aromatic substituents (e.g., benzylthio in 5h or 4-chlorobenzylthio in 5e) . Piperazine’s basic amine can form salts (e.g., trifluoroacetate), enhancing crystallinity and stability.
  • Melting Points: Compounds with methylthio (5f) or trifluoromethyl-thiadiazole (Compound 9, ) exhibit higher melting points (>150°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
  • Synthetic Efficiency: Benzylthio-substituted analogs (5h, 5m) show higher yields (85–88%) compared to chlorobenzyl derivatives (74–82%), possibly due to better reactivity of benzyl halides in nucleophilic substitutions .

Structural and Functional Group Comparisons

Thiadiazole Core Modifications
  • Position 5 Substitutions: Piperazinyl (Target Compound): Introduces a basic, polar group that enhances solubility and enables salt formation (trifluoroacetate). This contrasts with nonpolar substituents like methylthio (5f) or benzylthio (5h), which increase lipophilicity .
Thioacetamide Side Chain Variations
  • N-Methyl vs.

Preparation Methods

Synthetic Routes and General Preparation Strategy

The synthesis of this compound involves a multi-step process focusing on constructing the thiadiazole-piperazine intermediate, followed by coupling with an acetamide moiety through a sulfanyl linkage. The trifluoroacetate salt is formed in the final step to improve physicochemical properties.

Key steps include:

  • Formation of the 5-piperazin-1-yl-1,3,4-thiadiazole intermediate: This is typically achieved by reacting 5-amino-1,3,4-thiadiazole-2-thiol with piperazine under basic conditions, often using triethylamine as a base to facilitate nucleophilic substitution at the thiadiazole C-2 position. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance solubility and reaction rates.

  • Sulfanyl bridge formation linking to the acetamide: The thiadiazole-piperazine intermediate is reacted with chloroacetyl chloride to introduce the sulfanyl acetamide moiety. Refluxing in solvents like dioxane with triethylamine catalyzes this coupling efficiently. The reaction conditions are optimized to maximize yield and minimize side reactions.

  • Salt formation with trifluoroacetic acid: The free base compound is treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing solubility and stability for further applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Thiadiazole-piperazine formation 5-amino-1,3,4-thiadiazole-2-thiol, piperazine, triethylamine, DMF, room temperature to 60°C Use stoichiometric ratios (1:1.2) to drive completion; DBU can replace triethylamine for faster reaction
Sulfanyl bridge formation Chloroacetyl chloride, triethylamine, reflux in dioxane Reaction time 4–6 hours; monitoring by TLC (chloroform:acetone 3:1) to ensure completion
Salt formation Trifluoroacetic acid, ethanol or ethanol-DMF mixture Recrystallization from ethanol-DMF improves purity

Yield optimization involves adjusting stoichiometric ratios and reaction times. For example, a slight excess of chloroacetyl chloride (1.2 equivalents) ensures complete sulfanyl bridge formation. Recrystallization enhances purity, and thin-layer chromatography (TLC) is used to monitor reaction progress.

Purification and Characterization Techniques

Industrial and Scale-Up Considerations

Industrial synthesis may employ continuous flow reactors to improve reaction efficiency and safety. Advanced purification methods, such as preparative HPLC or crystallization under controlled conditions, ensure batch-to-batch consistency. Solvent recovery and catalyst recycling are also integral to cost-effective production.

Summary Table of Preparation Method

Stage Reagents/Materials Conditions Purpose/Outcome
Intermediate formation 5-amino-1,3,4-thiadiazole-2-thiol, piperazine, triethylamine, DMF Room temp to 60°C, 2–4 hours Formation of piperazinyl-thiadiazole intermediate
Sulfanyl acetamide coupling Chloroacetyl chloride, triethylamine, dioxane Reflux, 4–6 hours Coupling to form sulfanyl bridge
Salt formation and purification Trifluoroacetic acid, ethanol-DMF mixture Room temp, recrystallization Formation of trifluoroacetate salt, purity enhancement

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential steps:

Thiadiazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., concentrated H2SO4) .

Piperazine Substitution : Nucleophilic displacement at the 5-position of the thiadiazole ring using piperazine derivatives in polar aprotic solvents (e.g., DMF, acetone) with K2CO3 as a base .

Thioether Coupling : Reaction of the thiol group with methyl bromoacetate or chloroacetamide under reflux in ethanol .

Q. Critical Parameters :

  • Temperature : Excessive heat (>80°C) may degrade intermediates; optimal range: 50–70°C .
  • Solvent Choice : DMF enhances nucleophilicity but may require post-synthesis dialysis to remove residuals .
  • Purification : Column chromatography (silica gel, CHCl3:MeOH 9:1) or recrystallization (acetic acid/water) improves purity (>95%) .

Table 1 : Synthesis Optimization Examples from Literature

StepReagents/ConditionsYield RangePurity (HPLC)Reference
Thiadiazole FormationH2SO4, 24h, RT75–85%90%
Piperazine SubstitutionPiperazine, DMF, K2CO3>, 70°C60–70%88%
Thioether CouplingMethyl bromoacetate, EtOH, reflux80–90%95%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • <sup>1</sup>H NMR : Confirm methyl groups (δ 2.8–3.2 ppm) and piperazine protons (δ 2.5–3.5 ppm). Thiadiazole-linked thioether protons appear at δ 4.0–4.5 ppm .
    • <sup>13</sup>C NMR : Thiadiazole carbons resonate at δ 160–170 ppm; trifluoroacetate CF3 at δ 115–120 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]<sup>+</sup> peaks at m/z 380–400 (base compound) and [M+CF3COO]<sup>−</sup> for the trifluoroacetate salt .
  • X-ray Diffraction : Resolves crystal packing and confirms stereochemistry of the thiadiazole-piperazine core (e.g., bond angles: 117–122°) .
  • HPLC : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) achieve baseline separation of impurities (<1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer : Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) .
  • Structural Analogues : Trifluoroacetate counterions may alter solubility, affecting bioavailability .

Q. Strategies :

Dose-Response Profiling : Compare IC50 values across multiple assays (e.g., MTT for cancer, MIC for microbes) .

Target Engagement Studies : Use SPR or ITC to quantify binding affinity to enzymes (e.g., HDACs, topoisomerases) linked to observed activities .

Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Table 2 : Example Biological Data Discrepancies

StudyActivity (IC50, μM)Assay ConditionsKey Finding
AAnticancer: 2.5 ± 0.3 (HeLa)48h incubationHDAC inhibition
BAntimicrobial: >100 (E. coli)24h broth microdilutionPoor membrane penetration

Q. What strategies are recommended for analyzing reaction intermediates and byproducts in multi-step syntheses?

Methodological Answer :

  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation (e.g., thiolate intermediates at 2550 cm<sup>−1</sup>) .
  • Byproduct Identification :
    • LC-MS/MS : Detect trace impurities (e.g., disulfide dimers from thiol oxidation) .
    • TLC with Iodine Staining : Rapidly identify sulfur-containing byproducts (Rf 0.3–0.5 in CHCl3:MeOH) .
  • Mechanistic Probes : Isotopic labeling (<sup>13</sup>C at acetamide carbonyl) to track bond cleavage/rearrangement .

Case Study :
In the synthesis of the thiadiazole core, premature quenching revealed co-crystals of intermediates (4.1 and 4.1a) via X-ray diffraction, clarifying competing cyclization pathways .

Q. How can polymorphic forms of the trifluoroacetate salt impact pharmacological studies?

Methodological Answer :

  • Polymorph Screening : Use solvent evaporation (e.g., ethanol vs. acetonitrile) to isolate forms. DSC and PXRD distinguish anhydrous vs. hydrated forms .
  • Bioavailability : Anhydrous Form I shows 30% higher solubility in PBS (pH 7.4) than hydrated Form II, affecting in vivo absorption .

Table 3 : Polymorph Characterization Data

FormMelting Point (°C)Solubility (mg/mL)PXRD Peaks (2θ)
I198–20012.5 ± 1.212.4°, 18.7°, 25.1°
II185–1878.7 ± 0.910.8°, 20.3°, 22.5°

Q. What computational methods are suitable for predicting SAR of thiadiazole-piperazine derivatives?

Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase, PDB: 1M17) .
  • QSAR Models : Use Hammett constants (σ) for substituents on the phenyl ring to correlate electron-withdrawing effects with activity .
  • MD Simulations : Assess stability of the trifluoroacetate counterion in binding pockets over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 2
N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.